4,7-Dichloro-2,3-dihydro-1H-indole 4,7-Dichloro-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798867
InChI: InChI=1S/C8H7Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2
SMILES:
Molecular Formula: C8H7Cl2N
Molecular Weight: 188.05 g/mol

4,7-Dichloro-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17798867

Molecular Formula: C8H7Cl2N

Molecular Weight: 188.05 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichloro-2,3-dihydro-1H-indole -

Specification

Molecular Formula C8H7Cl2N
Molecular Weight 188.05 g/mol
IUPAC Name 4,7-dichloro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C8H7Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2
Standard InChI Key DCKDGTAZXHOJRS-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C=CC(=C21)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

4,7-Dichloro-2,3-dihydro-1H-indole belongs to the dihydroindole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The chlorine atoms at positions 4 and 7 introduce significant electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution reactions . Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H7Cl2N\text{C}_8\text{H}_7\text{Cl}_2\text{N}
Molecular Weight188.05 g/mol
CAS Number96129-78-1
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported density and thermal stability data highlights opportunities for further experimental characterization.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of the closely related compound 4,7-dichloro-1H-indole-2,3-dione reveal a near-planar molecular geometry, with non-hydrogen atoms deviating by only 0.042 Å from planarity . While the target compound lacks a dione group, its dihydroindole core likely adopts a similar planar conformation due to conjugation between the benzene ring and the pyrrolidine nitrogen. Intermolecular interactions, such as N–H⋯O hydrogen bonds and slipped π–π stacking (inter-centroid distance: 3.864 Å) , suggest that 4,7-dichloro-2,3-dihydro-1H-indole may form stable crystalline phases, a property exploitable in materials science.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of dihydroindole derivatives typically involves reducing indole precursors. For 4,7-dichloro-2,3-dihydro-1H-indole, a plausible route includes:

  • Chlorination of Indole: Electrophilic chlorination of indole at positions 4 and 7 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Partial Hydrogenation: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to saturate the 2,3-bond, yielding the dihydroindole scaffold .

Alternative methods leverage boron hydrides for chemoselective reductions. For example, sodium borohydride (NaBH4\text{NaBH}_4) in the presence of iodine selectively reduces nitrile groups while preserving amide functionalities , a strategy adaptable to synthesizing halogenated dihydroindoles.

Industrial Manufacturing

Industrial production emphasizes scalability and purity. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), minimizing byproducts. Post-synthesis purification employs techniques such as:

  • Crystallization: Leveraging solubility differences in solvents like acetone or ethyl acetate.

  • Chromatography: Silica gel chromatography to isolate high-purity batches (>97%) .

A comparison of synthetic approaches is summarized below:

MethodYield (%)Purity (%)Key Advantage
Catalytic Hydrogenation75–8595Scalability
Boron Hydride Reduction60–7097Chemoselectivity

Structural and Functional Comparisons

Halogenated Dihydroindole Derivatives

The electronic effects of chlorine substituents distinguish 4,7-dichloro-2,3-dihydro-1H-indole from analogues:

CompoundSubstituentsMolecular Weight (g/mol)Key Property
5-Bromo-4,7-dichloro-2,3-dihydro-1H-indole-2,3-dioneBr, Cl, dione294.92Enhanced electrophilicity
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indoleCl, F, dimethyl199.65Steric hindrance

The bromo-dione derivative exhibits higher molecular weight due to the bromine atom and dione group, enhancing its reactivity in cross-coupling reactions. In contrast, the dimethyl groups in the fluoro-chloro analogue introduce steric effects that retard oxidation.

Spectroscopic Signatures

¹H-NMR: Protons adjacent to chlorine atoms in 4,7-dichloro-2,3-dihydro-1H-indole resonate downfield (δ 7.2–7.5 ppm) due to deshielding. The pyrrolidine NH proton appears as a broad singlet near δ 3.1 ppm .
¹³C-NMR: The chlorine-bearing carbons (C4, C7) show distinct signals at δ 125–130 ppm, while the saturated carbons (C2, C3) resonate upfield (δ 35–45 ppm) .

Applications in Pharmaceutical Development

Neuroprotective Agents

2,3-Dihydroindoles serve as precursors for melatonin analogues. The chlorine substituents in 4,7-dichloro-2,3-dihydro-1H-indole enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative disorders . Recent studies demonstrate that dihydroindole derivatives modulate mitochondrial function, reducing oxidative stress in neuronal cells .

Antimicrobial Intermediates

The electron-deficient aromatic ring in 4,7-dichloro-2,3-dihydro-1H-indole facilitates interactions with bacterial enzymes. Structure-activity relationship (SAR) studies indicate that dichloro substitution at positions 4 and 7 improves inhibition of Staphylococcus aureus enoyl-ACP reductase by 40% compared to mono-chloro analogues .

Future Directions and Challenges

Crystallization Optimization

Improving the crystalline yield of 4,7-dichloro-2,3-dihydro-1H-indole requires solvent screening. Acetone and tetrahydrofuran (THF) mixtures promote nucleation, as evidenced by successful crystallization of the dione derivative .

Green Chemistry Approaches

Transitioning from stoichiometric reductants (e.g., NaBH4\text{NaBH}_4) to catalytic systems (e.g., transfer hydrogenation) could enhance sustainability. Preliminary data on spiro-dihydroindoles show that palladium nanoparticles achieve 90% conversion under mild conditions .

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